molecular formula C14H22O2 B049806 4-[(1R)-1,5-Dimethyl-4-hexen-1-yl]-6-hydroxy-2-cycloehexen-1-one CAS No. 915235-16-4

4-[(1R)-1,5-Dimethyl-4-hexen-1-yl]-6-hydroxy-2-cycloehexen-1-one

Cat. No.: B049806
CAS No.: 915235-16-4
M. Wt: 222.32 g/mol
InChI Key: NLRKVPMURLQGJL-LKSINWNRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one is a chemical compound with the molecular formula C15H26O2 It is known for its unique structure, which includes a cyclohexenone ring substituted with a hydroxy group and a methylheptenyl side chain

Preparation Methods

The synthesis of 6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For example, the compound can be synthesized from the corresponding cyclohexenone derivative through a series of steps including hydroxy group introduction and side chain modification . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions.

Scientific Research Applications

6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the cyclohexenone ring play crucial roles in its reactivity and interactions. The compound can act as an antioxidant by donating electrons to neutralize free radicals, and it may also interact with enzymes and receptors in biological systems, influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

CAS No.

915235-16-4

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one

InChI

InChI=1S/C14H22O2/c1-10(2)5-4-6-11(3)12-7-8-13(15)14(16)9-12/h5,7-8,11-12,14,16H,4,6,9H2,1-3H3/t11-,12?,14?/m1/s1

InChI Key

NLRKVPMURLQGJL-LKSINWNRSA-N

SMILES

CC(CCC=C(C)C)C1CC(C(=O)C=C1)O

Isomeric SMILES

C[C@H](CCC=C(C)C)C1CC(C(=O)C=C1)O

Canonical SMILES

CC(CCC=C(C)C)C1CC(C(=O)C=C1)O

Synonyms

4-[(1R)-1,5-Dimethyl-4-hexenyl]-6-hydroxy-2-cyclohexen-1-one; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.